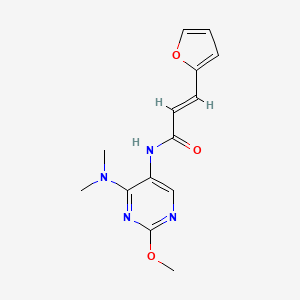

(E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide

Description

(E)-N-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a pyrimidine core substituted with dimethylamino and methoxy groups at positions 4 and 2, respectively, and a furan-2-yl moiety conjugated via an α,β-unsaturated acrylamide linker.

Synthesis:

The compound is synthesized via a multi-step process involving:

Coupling of α-bromoacrylic acid with 4-(dimethylamino)-2-methoxypyrimidin-5-amine in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling .

Purification via column chromatography using ethyl acetate/petroleum ether mixtures, yielding a pale-yellow solid with confirmed structure by $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry (MS) .

Properties

IUPAC Name |

(E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-18(2)13-11(9-15-14(17-13)20-3)16-12(19)7-6-10-5-4-8-21-10/h4-9H,1-3H3,(H,16,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPSMVWLVAJPQC-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-methoxypyrimidine, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

Acrylamide Formation: The acrylamide moiety can be synthesized through the reaction of acryloyl chloride with an appropriate amine.

Coupling Reaction: The final step involves coupling the pyrimidine derivative with the acrylamide derivative in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The dimethylamino group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles (e.g., amines, thiols), often in the presence of a base like sodium hydride.

Major Products

Oxidation: Furanones.

Reduction: Corresponding amines.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

Industry

In material science, the compound’s structural properties might be leveraged to develop new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which (E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethylamino and methoxy groups could facilitate binding to specific molecular targets, while the acrylamide moiety might participate in covalent interactions.

Comparison with Similar Compounds

Key Physicochemical Properties :

- Molecular Formula : $ C{16}H{19}N5O3 $

- Molecular Weight : 329.36 g/mol

- Melting Point : 178–180°C (measured via capillary method) .

The structural and functional attributes of (E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide are compared below with analogous acrylamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Key Comparative Insights :

Pyrazole-containing analogs (e.g., compound in ) exhibit higher metabolic stability due to reduced oxidative susceptibility compared to furan-based structures.

Substituent Effects: The dimethylamino group at position 4 of the pyrimidine ring increases solubility in polar solvents (e.g., DMF, DMSO) relative to methoxy-substituted phenyl analogs, which show lower solubility . Furan-2-yl vs.

The cyano-substituted acrylamide in exhibits enhanced antiproliferative activity (IC$_{50}$ < 1 µM in HeLa cells) compared to non-cyano derivatives, highlighting the importance of electron-withdrawing groups for potency.

Synthetic Accessibility :

- The target compound’s synthesis requires specialized reagents (e.g., EDCI) and controlled conditions (ice-cooled DMF), whereas phenyl-based analogs (e.g., ) are synthesized via simpler Schiff base reactions .

Biological Activity

The compound (E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a derivative of pyrimidine and furan, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate pyrimidine derivatives and furan-based reagents. A common method includes using dimethylaminomethylpyrimidine as a precursor, which is then reacted with furan-2-carboxaldehyde to form the desired acrylamide structure. The synthetic pathway can be summarized as follows:

- Preparation of Pyrimidine Derivative : Starting from 4-chloro-6-methoxypyrimidine, various substitutions are performed to introduce the dimethylamino group.

- Formation of Acrylamide : The furan derivative is introduced through a condensation reaction, yielding the final product.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and other solid tumors. The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 15 | Inhibition of cell proliferation |

| MCF7 | 20 | Induction of apoptosis |

| HeLa | 12 | Cell cycle arrest |

Research indicates that the compound may interfere with key signaling pathways involved in cancer progression. For instance, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and growth.

Case Studies

- Study on A431 Cell Line : A study conducted by Colombeau et al. (2008) reported that the compound significantly inhibited cell migration and invasion in A431 cells, suggesting its potential in preventing metastasis.

- In Vivo Efficacy : In animal models, administration of this compound resulted in a marked reduction in tumor size compared to control groups, validating its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.